[(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
Properties
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-6-7-14(21)9-16(12)22-19(25)11-27-20(26)15-10-18(13(2)24)23-8-4-3-5-17(15)23/h3-10H,11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIRBIOFIZBCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine core, followed by the introduction of the acetyl group and the [(5-chloro-2-methylphenyl)carbamoyl]methyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and inferred properties of [(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate with structurally related indolizine derivatives:
*Calculated based on molecular formulas.
Key Observations:
Substituent Position: The target compound’s acetyl group at C3 (vs.
Ester Group : The [(5-chloro-2-methylphenyl)carbamoyl]methyl ester introduces a bulky, lipophilic group compared to simpler ethyl esters, likely reducing aqueous solubility but improving membrane permeability .
Chloro and Methyl Groups : The 5-chloro-2-methylphenyl moiety increases steric hindrance and lipophilicity, which could enhance metabolic stability compared to unsubstituted analogs .
Hydrogen Bonding and Crystallographic Behavior
The carbamoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating intermolecular interactions. This contrasts with benzoyl or acetyl derivatives (e.g., compounds), which primarily act as H-bond acceptors. Such differences may influence crystal packing and stability, as predicted by graph set analysis (). For instance, carbamoyl-containing structures could form robust 2D or 3D networks, enhancing crystalline stability .
Biological Activity
The compound [(5-chloro-2-methylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step reactions that introduce the chloro and methyl groups onto the phenyl ring, followed by the formation of the indolizine structure. The detailed synthetic route can vary, but it often includes:
- Formation of the Indolizine Core : Utilizing cyclization reactions to create the indolizine framework.
- Introduction of Functional Groups : Employing carbamoylation and acetylation to modify the indolizine structure.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound led to:
- Inhibition of cell proliferation by approximately 70% at a concentration of 10 µM.
- Induction of apoptosis , as evidenced by increased caspase activity.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and apoptosis, enhancing its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
